Methyl 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoate
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Overview
Description
Methyl 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoate is a complex organic compound that features a quinoline moiety substituted with a trifluoromethyl group and an amino group, linked to a benzoate ester
Mechanism of Action
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been reported to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the presence of a -cf3 group can lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein . This interaction could potentially enhance the compound’s inhibitory effect on the target enzyme.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinoline derivatives .
Scientific Research Applications
Methyl 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-trifluoromethylbenzoate: Similar structure but lacks the quinoline moiety.
2-methyl-4-trifluoromethylquinoline: Similar structure but lacks the benzoate ester group.
4-amino-2-trifluoromethylbenzoate: Similar structure but lacks the quinoline moiety.
Uniqueness
Methyl 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoate is unique due to its combination of a quinoline moiety, a trifluoromethyl group, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
IUPAC Name |
methyl 4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2/c1-11-9-16(24-14-6-3-12(4-7-14)18(25)26-2)15-8-5-13(19(20,21)22)10-17(15)23-11/h3-10H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZQOIDPJSOUKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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